
3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzaldehyde is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol It features a benzaldehyde moiety substituted with a 1,2,4-oxadiazole ring and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzaldehyde typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation to form the 1,2,4-oxadiazole ring . The reaction conditions often include the use of a base such as triethylamine and a catalyst like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzoic acid.
Reduction: 3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzyl alcohol.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzaldehyde and its derivatives often involves interactions with biological macromolecules. For instance, some derivatives may inhibit enzymes or interact with receptors, leading to therapeutic effects. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 3-R-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan
- 1,3,4-Oxadiazole derivatives
Uniqueness
3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
3-methyl-4-(1,2,4-oxadiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-7-4-8(5-13)2-3-9(7)10-11-6-14-12-10/h2-6H,1H3 |
InChI-Schlüssel |
ZCZDLWFWYZOUMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C=O)C2=NOC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S)-6-[(5S,7R,10R,13S,14S,17S)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B15146946.png)
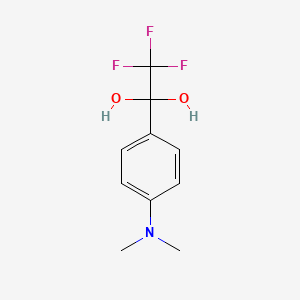
![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-{[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B15146964.png)
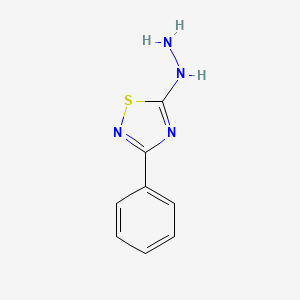
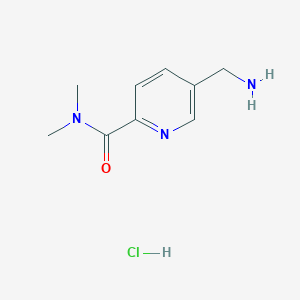
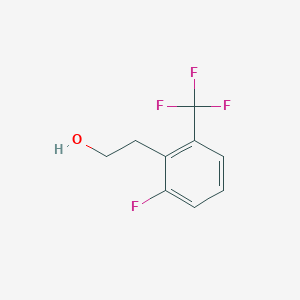
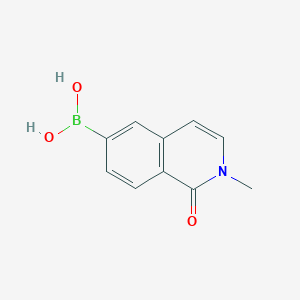
![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one](/img/structure/B15147010.png)
![2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15147011.png)

![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
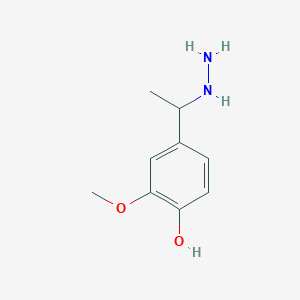
amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)
